5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol
CAS No.: 108261-07-0
Cat. No.: VC20855128
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol - 108261-07-0](/images/no_structure.jpg)
Specification
CAS No. | 108261-07-0 |
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Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol |
Standard InChI | InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 |
Standard InChI Key | WXIAEQCTLGPQCD-UHFFFAOYSA-N |
SMILES | CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O |
Canonical SMILES | CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O |
Introduction
Chemical Structure and Properties
Molecular Information
The compound and its acetate derivative have distinct molecular properties. The following table presents key information about the acetate form, which is more extensively characterized in the literature:
Parameter | Value |
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Chemical Formula | C14H17NO5 |
Molecular Weight | 279.29 g/mol |
CAS Number | 108434-79-3 |
Physical Description | Powder |
Synonyms | Acetic acid 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinolin-4-yl ester |
The non-acetylated form (the direct subject of our analysis) would have different properties, though data on this specific form is more limited in available literature .
Physical and Chemical Properties
The acetate derivative presents as a powder at room temperature. Its chemical structure contains several key functional groups that contribute to its reactivity and applications:
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Isoquinoline core - provides the basic heterocyclic scaffold
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Dioxolo ring system - affects electron distribution and reactivity
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Methoxy group - influences polarity and hydrogen bonding capabilities
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Methyl substituent - affects steric properties and lipophilicity
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Hydroxyl group (in non-acetylated form) or acetate group (in the derivative) - key reactive site
These structural features collectively determine the compound's physical properties, chemical reactivity, and biological interactions .
Solubility and Stability
The compound demonstrates differential solubility across various solvents, with particular solubility in:
This solubility profile is consistent with its moderately polar nature and the presence of both hydrophobic and hydrophilic moieties within its structure. The compound's stability is affected by environmental factors, necessitating specific storage conditions. It is recommended to store the compound at 2-8°C, protected from air and light, under refrigeration or freezing conditions . This suggests potential sensitivity to oxidation and photodegradation, which is consistent with its complex molecular structure containing multiple functional groups.
Related Compounds and Structural Relationships
Structural Analogues
Several compounds with structural similarities to 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol appear in the chemical literature:
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Hydrastinine (also known as 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-)
These related compounds provide important contextual information about the chemical behavior, reactivity patterns, and potential applications of our target compound, particularly given their shared isoquinoline core structure.
Relationship to Bioactive Compounds
The position of 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol and its acetate derivative within pharmaceutical synthesis pathways connects it to several bioactive compounds:
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Cotarnine Chloride - Our compound's acetate derivative serves as an intermediate in the synthesis of this compound .
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Noscapine - Cotarnine Chloride is an oxidative degradation product of Noscapine, a naturally occurring alkaloid with antitussive (cough suppressant) properties that has also been investigated for potential anticancer activity .
This connection to pharmaceutically active compounds highlights the indirect significance of our target compound in medicinal chemistry research, particularly in areas related to respiratory treatments and cancer research.
Synthesis and Preparation Methods
Laboratory Preparation
For the synthesis of structurally related compounds, reduction reactions using sodium tetrahydroborate (NaBH4) in methanol have been documented. A typical procedure involves:
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Dissolution of the precursor compound in methanol
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Addition of NaBH4 at 0°C
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Stirring at room temperature for approximately 18 hours
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Concentration of the reaction mixture to remove solvent
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Extraction with ethyl acetate
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Washing with water and brine
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Drying and concentration
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Purification steps involving pH adjustment and precipitation
This synthetic approach achieves yields of approximately 67% for similar compounds and might be adaptable for the synthesis of our target compound or its derivatives.
Applications and Functions
Role as a Synthetic Intermediate
The primary significance of 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol's acetate derivative lies in its function as an intermediate in the synthesis of Cotarnine Chloride . This positioning in the synthetic pathway demonstrates its value in pharmaceutical chemistry and organic synthesis.
The specific transformation steps and reaction conditions involved in this process likely include:
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Functional group manipulations
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Carbon-carbon bond formations
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Selective oxidation or reduction reactions
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Protecting group strategies
These synthetic applications highlight the compound's utility as a building block for more complex molecular architectures.
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